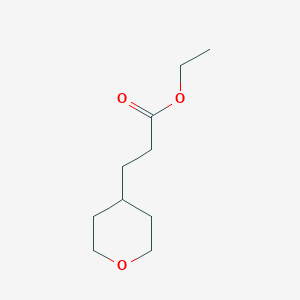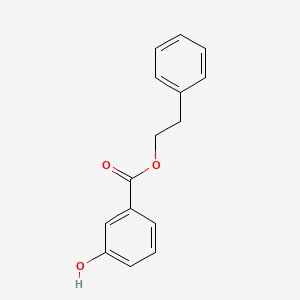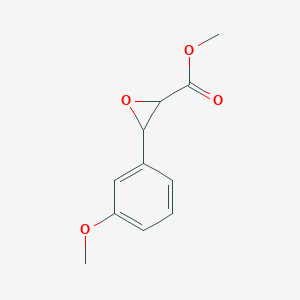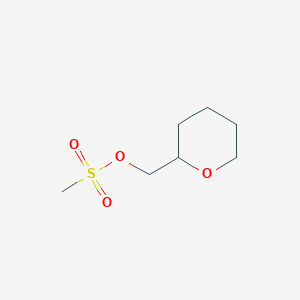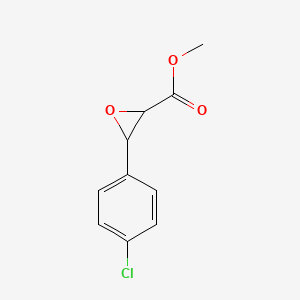
Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate
説明
“Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate” is a chemical compound with the CAS Number: 99334-21-1. It has a molecular weight of 212.63 . The IUPAC name for this compound is methyl 3-(4-chlorophenyl)-2-oxiranecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate” is 1S/C10H9ClO3/c1-13-10(12)9-8(14-9)6-2-4-7(11)5-3-6/h2-5,8-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.科学的研究の応用
Environmental Impact and Toxicology
Chlorophenols and Aquatic Environments Chlorophenols, including those related to chlorophenyl compounds, have been evaluated for their effects on the aquatic environment. The toxicity of chlorophenols to both mammalian and aquatic life is moderate, but can be significant to fish upon long-term exposure. These compounds exhibit low persistence in environments with adapted microflora capable of biodegradation. However, in less ideal conditions, their persistence can increase. Bioaccumulation is expected to be low, but they are noted for their strong organoleptic effects (K. Krijgsheld & A. D. Gen, 1986).
Toxic Effects on Fish Further studies detail the toxicological effects of chlorophenols on fish, highlighting oxidative stress, immune system alterations, endocrine disruptions, and potential carcinogenicity through cell proliferation or apoptosis induction. These effects are attributed to both direct interactions of chlorophenols and their metabolic products with fish physiology (Tingting Ge et al., 2017).
Chemical Applications and Properties
Xylan Derivatives Research into xylan derivatives, which might share some synthetic pathways with methyl 3-(4-chlorophenyl)oxirane-2-carboxylate, shows promising paths for new biopolymers. These compounds have applications ranging from paper strength additives to drug delivery, based on their functional groups and structural properties (K. Petzold-Welcke et al., 2014).
Sorption of Herbicides The sorption behavior of phenoxy herbicides, including mechanisms related to environmental persistence and removal, provides insights into the environmental fate of similar compounds. This understanding is crucial for developing remediation strategies for pollutants in soil and water (D. Werner et al., 2012).
特性
IUPAC Name |
methyl 3-(4-chlorophenyl)oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-13-10(12)9-8(14-9)6-2-4-7(11)5-3-6/h2-5,8-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNXKSFFZDSGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




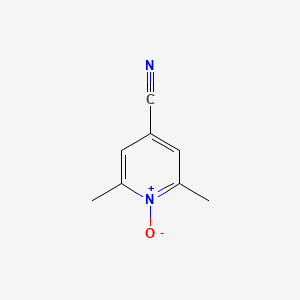

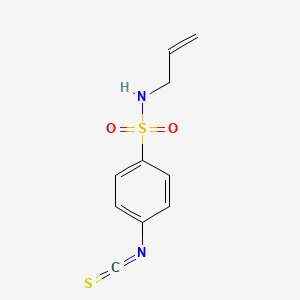

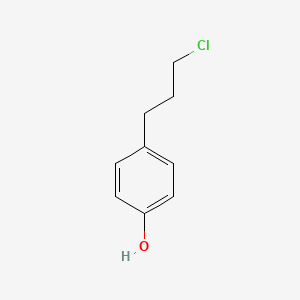


amine hydrochloride](/img/structure/B3176404.png)
